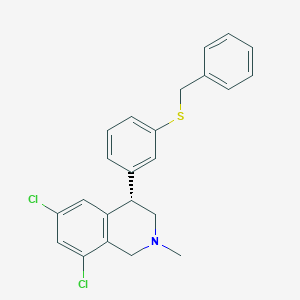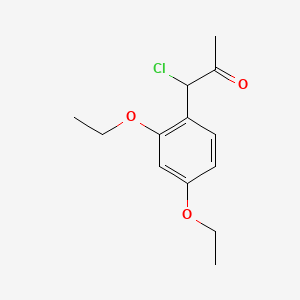![molecular formula C15H21ClN2O3 B14039067 5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)
5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride typically involves multicomponent reactions. These reactions are efficient and versatile, allowing for the formation of complex heterocyclic structures. One common method involves the reaction of ethyl acetoacetate, hydrazine hydrate, various aldehydes, and malononitrile under solvent-free conditions with a reusable catalyst such as CoCuFe2O4 magnetic nanocrystals .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave or ultrasound-assisted synthesis techniques. These methods are energy-efficient and can significantly reduce reaction times. Additionally, the use of benign catalysts and biodegradable composites is emphasized to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spiro structure and is used in medicinal chemistry for its therapeutic potential.
Quinolinyl-pyrazoles: These compounds have a similar heterocyclic structure and are studied for their pharmacological activities.
Uniqueness
5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride is unique due to its specific spiro linkage and the presence of both piperidine and pyrano[3,2-C]pyridine rings.
Propiedades
Fórmula molecular |
C15H21ClN2O3 |
|---|---|
Peso molecular |
312.79 g/mol |
Nombre IUPAC |
5-propan-2-yloxyspiro[3H-pyrano[3,2-c]pyridine-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-10(2)19-14-13-11(18)9-15(4-7-16-8-5-15)20-12(13)3-6-17-14;/h3,6,10,16H,4-5,7-9H2,1-2H3;1H |
Clave InChI |
RDKXBBKMGOHUJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=CC2=C1C(=O)CC3(O2)CCNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)
![6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14039000.png)



![Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-](/img/structure/B14039025.png)



![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B14039056.png)


